

Olomoucine as a Control Compound in Kinase Inhibitor Screening: A Comparative Guide

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Compound of Interest

Compound Name: *Olomoucine*

Cat. No.: *B1683950*

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In the landscape of kinase inhibitor screening and drug discovery, the use of well-characterized control compounds is paramount for assay validation and data interpretation. **Olomoucine**, a purine derivative, has historically served as a reference compound, particularly for studies targeting cyclin-dependent kinases (CDKs). This guide provides a comprehensive comparison of **Olomoucine** with other kinase inhibitor controls, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental designs.

Mechanism of Action

Olomoucine functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of susceptible kinases and preventing the transfer of a phosphate group to their substrates.^{[1][2]} Its primary targets are members of the CDK family, which are key regulators of the cell cycle.^{[1][3]} By inhibiting CDKs, **Olomoucine** can induce cell cycle arrest at the G1/S and G2/M transitions.^{[4][5]}

Comparative Inhibitory Activity

The efficacy and selectivity of a kinase inhibitor are crucial parameters. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of **Olomoucine** and its analogs, Roscovitine and **Olomoucine** II, as well as other commonly used kinase inhibitor controls, Staurosporine and Flavopiridol, against a panel of kinases.

Table 1: Inhibitory Activity (IC₅₀, μM) of **Olomoucine** and its Analogs against Cyclin-Dependent Kinases

Kinase Target	Olomoucine	Roscovitine (Seliciclib)	Olomoucine II
CDK1/cyclin B	7.0	0.7	7.6
CDK2/cyclin A	7.0	0.7	-
CDK2/cyclin E	7.0	0.1	0.1
CDK4/cyclin D1	-	-	19.8
CDK5/p35	3.0	-	-
CDK7/cyclin H	-	0.5	0.45
CDK9/cyclin T	-	0.8	0.06

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#) Note that IC₅₀ values can vary depending on experimental conditions.

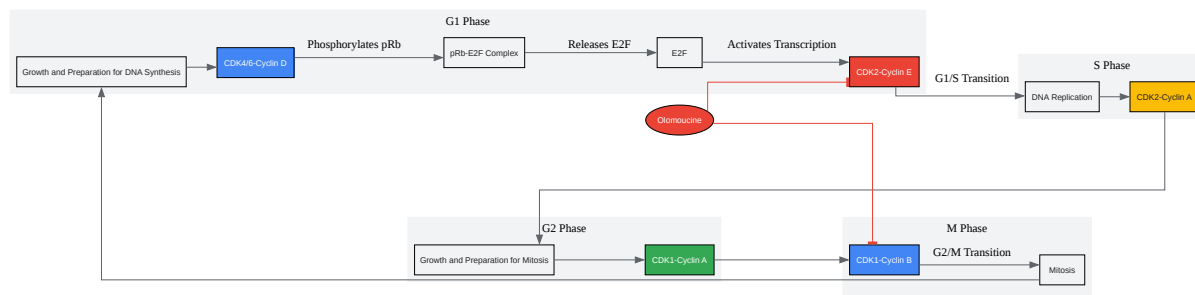
Table 2: Inhibitory Activity (IC₅₀, μM) of Broad-Spectrum Kinase Inhibitor Controls

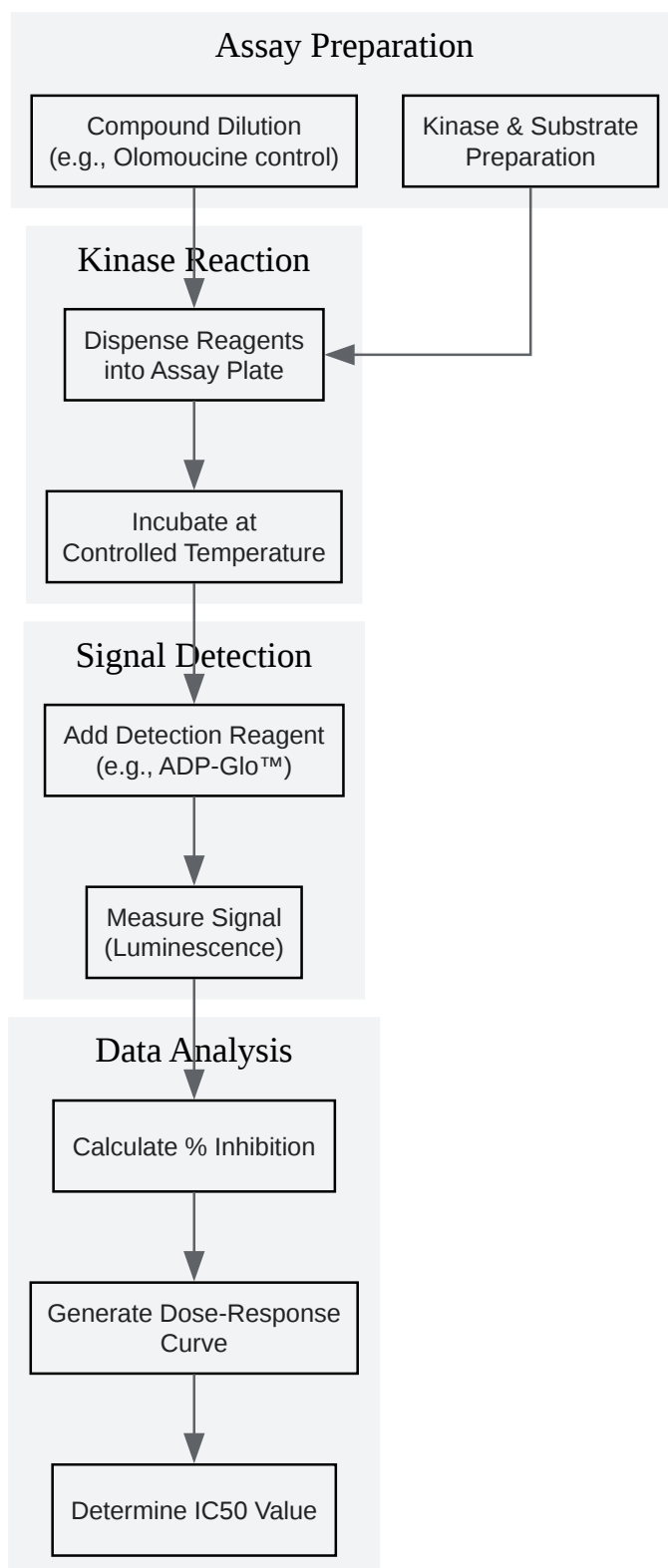
Kinase Target	Staurosporine	Flavopiridol (Alvocidib)
CDK1	-	-
CDK2	-	-
CDK4	-	-
CDK7	-	-
CDK9	-	-
p60v-src	0.006	-
Protein Kinase A	0.007	-
Protein Kinase C	0.003	-
CaM Kinase II	0.02	-
p38 α	-	1.34
p38 β	-	1.82
p38 γ	-	0.65
p38 δ	-	0.45

Data compiled from multiple sources.[\[8\]](#) Staurosporine is a potent but non-selective inhibitor.[\[9\]](#)
[\[10\]](#) Flavopiridol inhibits a broad range of CDKs.[\[11\]](#)[\[12\]](#)

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and how they are tested, the following diagrams illustrate the CDK-mediated cell cycle regulation and a typical workflow for a kinase inhibitor screening assay.





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